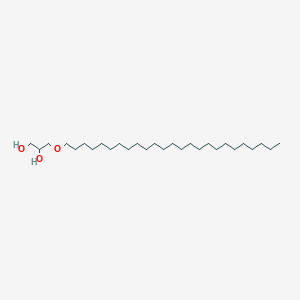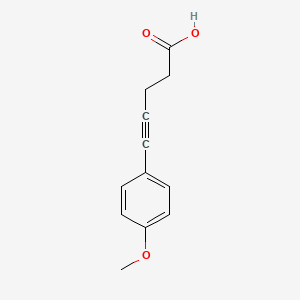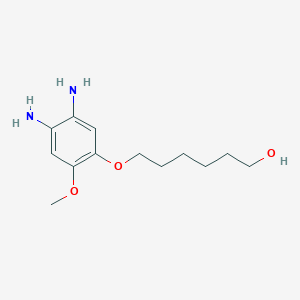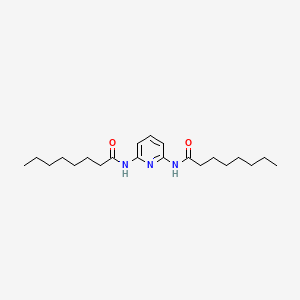
1,2-Propanediol, 3-(pentacosyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(pentacosyloxy)-: is a chemical compound that belongs to the class of glycols. Glycols are alcohols with two hydroxyl groups on adjacent carbon atoms. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a pentacosyloxy group. It is a colorless, viscous liquid that is miscible with water, acetone, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(pentacosyloxy)- can be synthesized through the reaction of 1,2-propanediol with pentacosyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .
Industrial Production Methods: Industrial production of 1,2-propanediol, 3-(pentacosyloxy)- involves the reaction of propene with hydrogen peroxide in the presence of a catalyst mixture comprising a phase transfer catalyst and a heteropolytungstate. The reaction is carried out in a liquid mixture comprising an aqueous phase with a maximum pH of 6 and an organic phase. The product is then separated and purified .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol, 3-(pentacosyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
1,2-Propanediol, 3-(pentacosyloxy)- has various scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of biological membranes and lipid bilayers.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery.
Industry: It is used in the production of polymers, antifreeze, and deicing solutions
Mechanism of Action
The mechanism of action of 1,2-propanediol, 3-(pentacosyloxy)- involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and membrane proteins .
Comparison with Similar Compounds
1,2-Propanediol (Propylene Glycol): A common glycol used in antifreeze and as a solvent.
1,3-Propanediol: Another glycol with similar properties but different applications.
Glycerol (1,2,3-Propanetriol): A trihydroxy alcohol used in food, pharmaceuticals, and cosmetics
Uniqueness: 1,2-Propanediol, 3-(pentacosyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific interactions with lipid bilayers and hydrophobic environments .
Properties
CAS No. |
140160-20-9 |
|---|---|
Molecular Formula |
C28H58O3 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
3-pentacosoxypropane-1,2-diol |
InChI |
InChI=1S/C28H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29/h28-30H,2-27H2,1H3 |
InChI Key |
DMTCXVVOISAOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
